Cas no 71931-22-1 (GLYCINE, N-[(PHENYLMETHOXY)CARBONYL]-N-2-PROPENYL-)

GLYCINE, N-[(PHENYLMETHOXY)CARBONYL]-N-2-PROPENYL-, is a protected amino acid derivative featuring a phenylmethoxycarbonyl (Cbz) group and an allyl substituent on the nitrogen. This compound is primarily used in peptide synthesis, where the Cbz group serves as a temporary protecting group for the amine functionality, allowing selective deprotection under mild hydrogenolysis conditions. The allyl moiety offers additional versatility for further functionalization via olefin metathesis or other allyl-based transformations. Its stability under standard peptide coupling conditions makes it a valuable intermediate in organic and medicinal chemistry. The product is typically employed in controlled environments due to its sensitivity to strong acids and reducing agents.
GLYCINE, N-[(PHENYLMETHOXY)CARBONYL]-N-2-PROPENYL- structure
71931-22-1 structure
Product Name:GLYCINE, N-[(PHENYLMETHOXY)CARBONYL]-N-2-PROPENYL-
CAS No:71931-22-1
MF:C13H15NO4
MW:249.262503862381
CID:3440004
PubChem ID:15092217
Update Time:2025-05-20

GLYCINE, N-[(PHENYLMETHOXY)CARBONYL]-N-2-PROPENYL- Chemical and Physical Properties

Names and Identifiers

    • GLYCINE, N-[(PHENYLMETHOXY)CARBONYL]-N-2-PROPENYL-
    • Glycine, N-[(phenylmethoxy)carbonyl]-N-2-propen-1-yl-
    • n-Allyl-n-((benzyloxy)carbonyl)glycine
    • CNDHJMGLYTXBGV-UHFFFAOYSA-N
    • EN300-6949934
    • 2-{[(benzyloxy)carbonyl](prop-2-en-1-yl)amino}acetic acid
    • AKOS017814701
    • SCHEMBL1517791
    • DTXSID101229452
    • N-[(Phenylmethoxy)carbonyl]-N-2-propen-1-ylglycine
    • CS-0346134
    • N-Allyl-N-benzyloxycarbonylglycine
    • 71931-22-1
    • Inchi: 1S/C13H15NO4/c1-2-8-14(9-12(15)16)13(17)18-10-11-6-4-3-5-7-11/h2-7H,1,8-10H2,(H,15,16)
    • InChI Key: CNDHJMGLYTXBGV-UHFFFAOYSA-N
    • SMILES: C(O)(=O)CN(C(OCC1=CC=CC=C1)=O)CC=C

Computed Properties

  • Exact Mass: 249.10010796Da
  • Monoisotopic Mass: 249.10010796Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 7
  • Complexity: 297
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 66.8Ų

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Additional information on GLYCINE, N-[(PHENYLMETHOXY)CARBONYL]-N-2-PROPENYL-

GLYCINE, N-[(PHENYLMETHOXY)CARBONYL]-N-2-PROPENYL- (CAS No. 71931-22-1): An Overview of Its Properties and Applications in Chemical and Pharmaceutical Research

GLYCINE, N-[(PHENYLMETHOXY)CARBONYL]-N-2-PROPENYL- (CAS No. 71931-22-1) is a versatile compound that has garnered significant attention in the fields of chemical and pharmaceutical research due to its unique structural and functional properties. This compound, often referred to as N-(benzyloxycarbonyl)-N-(2-propenyl)glycine, is a derivative of glycine, a fundamental amino acid, and features a benzyloxycarbonyl (Cbz) protecting group and an allyl substituent. These modifications endow the molecule with enhanced stability and reactivity, making it a valuable intermediate in the synthesis of various biologically active compounds.

The benzyloxycarbonyl (Cbz) protecting group is widely used in peptide synthesis to prevent premature reactions at the amino group. This protecting group can be selectively removed under mild conditions, such as hydrogenolysis with palladium on carbon, allowing for precise control over the reactivity of the amino group. The allyl substituent on the nitrogen atom adds further complexity and reactivity, enabling the compound to participate in a wide range of chemical transformations, including allylic substitutions and cross-coupling reactions.

In recent years, GLYCINE, N-[(PHENYLMETHOXY)CARBONYL]-N-2-PROPENYL- has been extensively studied for its potential applications in drug discovery and development. One notable area of research involves its use as a building block in the synthesis of peptidomimetics, which are designed to mimic the structure and function of natural peptides but with improved pharmacological properties. Peptidomimetics have shown promise in treating various diseases, including cancer, neurodegenerative disorders, and infectious diseases.

For instance, a study published in the *Journal of Medicinal Chemistry* reported the synthesis of a series of peptidomimetics derived from N-(benzyloxycarbonyl)-N-(2-propenyl)glycine that exhibited potent antiviral activity against HIV. The researchers found that these compounds effectively inhibited viral replication by targeting key enzymes involved in the viral life cycle. Another study in *Organic Letters* described the use of this compound as a key intermediate in the development of novel inhibitors for protein-protein interactions (PPIs), which are critical for many cellular processes and are often implicated in disease states.

Beyond its applications in drug discovery, GLYCINE, N-[(PHENYLMETHOXY)CARBONYL]-N-2-PROPENYL- has also been explored for its potential in materials science. The presence of the allyl group makes it suitable for polymerization reactions, leading to the formation of functional polymers with tunable properties. These polymers have found applications in areas such as drug delivery systems, where they can be designed to release therapeutic agents in a controlled manner.

The synthesis of N-(benzyloxycarbonyl)-N-(2-propenyl)glycine typically involves several steps. First, glycine is protected with the benzyloxycarbonyl group using benzyl chloroformate under basic conditions. The resulting protected glycine is then reacted with an allyl halide or allyl alcohol to introduce the allyl substituent. This process requires careful control of reaction conditions to ensure high yields and purity. Advanced synthetic methods, such as microwave-assisted synthesis and catalytic processes, have been developed to optimize these reactions and reduce environmental impact.

In conclusion, GLYCINE, N-[(PHENYLMETHOXY)CARBONYL]-N-2-PROPENYL- (CAS No. 71931-22-1) is a multifaceted compound with significant potential in both chemical and pharmaceutical research. Its unique structural features make it an invaluable intermediate for synthesizing biologically active molecules and functional materials. Ongoing research continues to uncover new applications for this compound, further solidifying its importance in modern scientific endeavors.

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